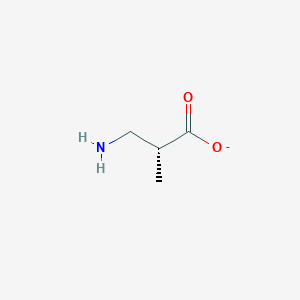
(2R)-3-amino-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-aminoisobutyrate is a 3-aminoisobutyrate. It is a conjugate base of a (R)-3-aminoisobutyric acid. It is an enantiomer of a (S)-3-aminoisobutyrate.
Aplicaciones Científicas De Investigación
Stereochemistry in Catabolism : (2R)-3-amino-2-methylpropanoate plays a role in the stereochemical aspects of catabolism. For instance, its involvement in the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been studied (Gani, Hitchcock, & Young, 1985).
Poly(β-amino acid) Helices : Research into the absorption and circular dichroic (CD) spectra of helical structures in poly(β-amino acids) includes polymers of β-alanine and (R)-3-amino-2-methylpropanoic acid, indicating the compound's relevance in studying the structural properties of polymers (Bode & Applequist, 1997).
Photopolymerization : The compound has applications in the field of photopolymerization, as seen in studies involving alkoxyamine compounds derived from 3-amino-2-methylpropanoate for initiating photopolymerization processes (Guillaneuf et al., 2010).
Asymmetric Synthesis in Medicinal Chemistry : It is used in asymmetric formal synthesis processes, like the preparation of biologically important compounds including certain commercial drugs (Ha et al., 2007).
Enantioselective Synthesis : The compound is important in enantioselective synthesis, for example, in the synthesis of amino acids and intermediates used in pharmaceutical applications (Alonso et al., 2005).
Crystal Structure Studies : Studies involving the crystal structure of amino acid esters, which include derivatives of 3-amino-2-methylpropanoate, contribute to the understanding of molecular structures and interactions (Yancheva et al., 2015).
Computational Peptidology : The compound is also relevant in computational peptidology, particularly in the study of antifungal tripeptides, highlighting its potential in drug discovery and design (Flores-Holguín et al., 2019).
Organotin(IV) Complexes in Anticancer Research : It is part of the study of amino acetate functionalized Schiff base organotin(IV) complexes, which are being investigated for their potential as anticancer drugs (Basu Baul et al., 2009).
Propiedades
Fórmula molecular |
C4H8NO2- |
|---|---|
Peso molecular |
102.11 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |
Clave InChI |
QCHPKSFMDHPSNR-GSVOUGTGSA-M |
SMILES isomérico |
C[C@H](CN)C(=O)[O-] |
SMILES |
CC(CN)C(=O)[O-] |
SMILES canónico |
CC(CN)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





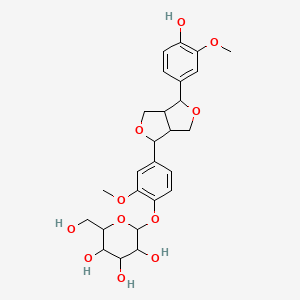

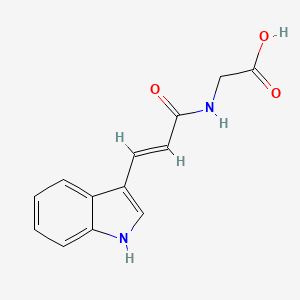
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
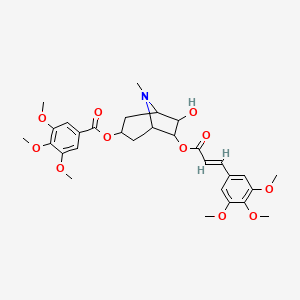
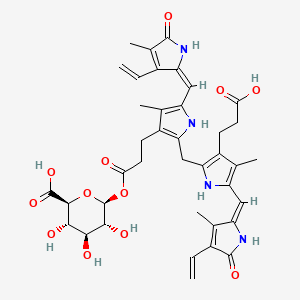


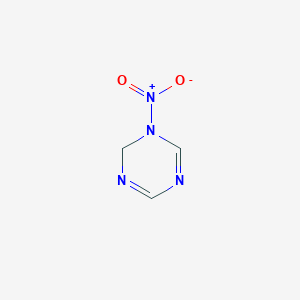
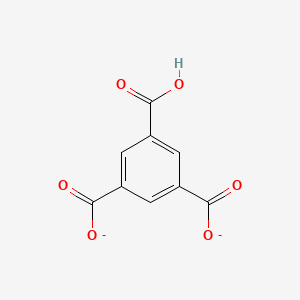
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
